2-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-14-7-8-18(15(2)13-14)26(24,25)23-11-9-22(10-12-23)19-20-16-5-3-4-6-17(16)21-19/h3-8,13H,9-12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQGNBLVEZSYHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is PARP1 , a protein that plays a crucial role in cancer cell signaling, chromatin regulation, and metastatic processes. The compound’s interaction with PARP1 suggests its potential use in cancer treatment.
Mode of Action
The compound interacts with its target, PARP1 , inhibiting its catalytic activity. This interaction enhances the cleavage of PARP1, increases the phosphorylation of H2AX, and boosts CASPASE 3/7 activity. These changes suggest that the compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical Pathways
The compound’s synthesis involves reacting 2-thiouracil with substituted benzyl derivative to afford S-benzylated products. The phenolic hydroxyl group in S-benzylated products is treated with tert-butyl acetate to afford tert-butyl esters, which are then subjected to hydrolysis to afford 2-thiopyrimidine acetic acid.
Pharmacokinetics
It’s noted that the compounds were dissolved in dmso for cell treatment, suggesting that the compound is likely soluble in organic solvents.
Result of Action
The compound’s action results in the inhibition of PARP1’s catalytic activity, enhanced cleavage of PARP1, increased phosphorylation of H2AX, and increased CASPASE 3/7 activity. These changes at the molecular and cellular level suggest that the compound may induce apoptosis in cancer cells.
Biological Activity
The compound 2-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a synthetic derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 398.48 g/mol. The structure features several key functional groups including a sulfonyl group, a piperazine ring, and a benzimidazole moiety. These structural elements contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body:
- Inhibition of Mycobacterium tuberculosis : Research indicates that compounds similar to this one may interfere with the cell wall biosynthesis of Mycobacterium tuberculosis, leading to inhibition of bacterial growth and survival.
- Interaction with Protein Targets : The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring may modulate neurotransmitter receptors, while the benzimidazole structure can engage in π-π stacking interactions with nucleic acids .
Antimicrobial Activity
The compound has shown promising results in preliminary screenings for antimicrobial activity against various pathogens, particularly Mycobacterium tuberculosis. Several studies have confirmed that derivatives of benzimidazole exhibit significant anti-tubercular properties, suggesting that this compound could be a candidate for further development in treating tuberculosis .
Antitumor Activity
Recent studies have explored the anticancer potential of benzimidazole derivatives. For instance, compounds containing similar structural motifs have shown cytotoxic effects against cancer cell lines such as MCF-7 and A549. The IC50 values for these compounds were found to be lower than those for standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl ring significantly affects the potency against various biological targets. For example, substituents at specific positions on the piperazine or benzimidazole rings can enhance or diminish the compound's activity .
- Hydrophobic Interactions : Compounds with hydrophobic substituents at strategic positions demonstrated increased binding affinity to their targets, which correlates with enhanced biological activity .
Case Studies
- Anti-Tubercular Screening : In a study screening various imidazole and pyrazole derivatives for anti-tubercular activity, several compounds exhibited over 90% inhibition of Mycobacterium tuberculosis growth. This suggests that structurally related compounds may have similar efficacy .
- Cytotoxicity Assays : A series of benzimidazole derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). Several compounds showed significant cytotoxicity with IC50 values comparable to doxorubicin, highlighting their potential as new therapeutic agents in oncology .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Profiles
The following table compares the target compound with structurally related benzimidazole derivatives, emphasizing substituent effects on activity and physicochemical properties:
Key Structural and Functional Differences
- Sulfonyl vs. This may limit its utility as a PPI but expand applications in CNS or oncology .
- Substituent Effects : The 2,4-dimethylphenyl group in the target compound confers greater steric bulk compared to SAM-760’s unsubstituted phenyl ring. This modification could enhance selectivity for 5HT6 receptors or other targets by minimizing off-target binding .
- Piperazine Linkage : Piperazine sulfonamides (e.g., sildenafil analogs) exhibit improved solubility and binding to PDEs. The target compound’s piperazine-sulfonyl moiety may similarly enhance interactions with charged residues in enzyme active sites .
Metabolic and Pharmacokinetic Considerations
- The 2,4-dimethylphenyl group in the target compound may reduce CYP3A4-mediated metabolism compared to SAM-760, which undergoes significant sulfonamide cleavage in the presence of ketoconazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
